MK-0354 is classified as a partial agonist of the GPR109A receptor. It was initially identified and profiled through various pharmacological studies aimed at developing niacin-like agents that could effectively manage lipid levels without the common adverse reactions such as cutaneous flushing. The compound's efficacy was evaluated in both Phase I and II clinical trials, demonstrating its potential for therapeutic application in lipid management .
The synthesis of MK-0354 involves several key steps focusing on the preparation of 5,5-fused pyrazoles. The process typically includes:
Technical parameters such as reaction conditions (temperature, time) and purification methods (chromatography) are critical in achieving high yields and purity levels in the final product.
MK-0354 features a complex molecular structure characterized by its fused pyrazole framework. The molecular formula is C₇H₈N₄, indicating the presence of nitrogen-rich groups that contribute to its receptor binding properties. Key structural features include:
The compound has an effective concentration (EC50) of approximately 1.65 μM for human GPR109A, indicating its potency in activating this receptor .
MK-0354 participates in various chemical reactions primarily related to its interaction with biological receptors. Its mechanism involves:
These reactions highlight MK-0354's selective pharmacological profile, allowing it to exert beneficial effects on lipid levels while avoiding unwanted side effects like flushing .
The mechanism of action for MK-0354 revolves around its role as a biased agonist at GPR109A. Key points include:
This mechanism supports the development of MK-0354 as a potential treatment option for dyslipidemia with an improved tolerability profile compared to traditional niacin therapies.
MK-0354 exhibits several notable physical and chemical properties:
These properties are vital for understanding how MK-0354 behaves in biological systems and its potential effectiveness as a therapeutic agent .
MK-0354 has several promising applications in scientific and medical fields:
Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or NIACR1, is a Gi-protein-coupled receptor (GPCR) activated by endogenous metabolites like β-hydroxybutyrate and butyrate, as well as exogenous compounds including niacin (nicotinic acid) [2] [5] [9]. This receptor is expressed in adipocytes, immune cells (neutrophils, macrophages, dendritic cells), and epithelial tissues (intestine, skin), positioning it as a critical regulator of metabolic and inflammatory pathways [2] [10].
Activation of HCAR2 triggers two primary biological responses:
Genetic knockout studies in mice confirm HCAR2's non-redundant role; loss of receptor function abolishes the FFA-lowering effects of niacin and exacerbates inflammatory responses in disease models [2] [6].
Table 1: Biological Functions of HCAR2 Activation
Tissue/Cell Type | Primary Signaling Pathway | Physiological Outcome |
---|---|---|
Adipocytes | Gi/cAMP inhibition | Reduced lipolysis, lowered plasma FFAs |
Macrophages/Neutrophils | Gi-dependent and independent | Suppressed pro-inflammatory cytokine release |
Intestinal Epithelium | Gi-β-arrestin | Enhanced gut barrier function, anti-colitic effects |
Skin Keratinocytes | Gi and β-arrestin | Prostaglandin-mediated flushing (full agonists) |
Niacin, a full HCAR2 agonist, effectively lowers triglycerides and raises HDL-C but causes dose-limiting cutaneous flushing via prostaglandin D₂ (PGD₂) release from dermal cells [4] [7]. This flushing is mechanistically linked to strong β-arrestin recruitment, which activates phospholipase A₂ and subsequent cyclooxygenase-1 (COX-1)-dependent pathways [4] [7].
Partial agonists like MK-0354 were designed to retain metabolic efficacy while minimizing adverse effects through two key mechanisms:
MK-0354 exemplifies this strategy, exhibiting ~60–70% efficacy of niacin in cAMP inhibition assays but negligible β-arrestin recruitment in cell-based systems [1] [4].
MK-0354 (chemical name: 5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2H-1,2,3,4-tetrazole; CAS: 851776-28-8) is a pyrazole-tetrazole derivative developed by Merck as a selective HCAR2 partial agonist [1] [8]. Its molecular structure features a bicyclic pyrazole core linked to a tetrazole moiety, serving as a carboxylic acid bioisostere critical for receptor interaction [1] [4].
Table 2: Key Biochemical Properties of MK-0354
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₇H₈N₆ | [1] [8] |
Molecular Weight | 176.18 g/mol | [1] |
HCAR2 Binding (hEC₅₀) | 1.65 µM (human) | cAMP assay in CHO cells |
HCAR2 Binding (mEC₅₀) | 1.08 µM (mouse) | [1] |
Selectivity vs. HCAR3 | >100-fold selective | No activation at 100 µM |
Functional Efficacy | 60–70% of niacin response | [1] |
Mechanistic Insights from Structural Biology:
Table 3: Pharmacological Comparison of HCAR2 Ligands
Ligand | Type | hHCAR2 EC₅₀ (µM) | β-arrestin Recruitment | Flushing Profile |
---|---|---|---|---|
Niacin | Full agonist | 0.8–1.2 | Strong | Severe |
MK-6892 | Full agonist | 0.001 | Moderate | Reduced |
MK-0354 | Partial agonist | 1.65 | Weak | Minimal |
GSK256073 | Full agonist | 0.02 | Strong | Moderate |
In Vivo Differentiation:In murine models, MK-0354 (10–100 mg/kg) reduced plasma FFAs comparably to niacin but did not induce vasodilation at maximal doses. Crucially, it blocked niacin-induced flushing without affecting PGD₂-mediated vasodilation, confirming its mechanism-based advantage [1] [4].
Therapeutic Implications:While MK-0354 advanced to Phase II trials for dyslipidemia, its development highlighted a critical insight: Partial agonism sufficiently suppresses lipolysis but may not fully replicate niacin's HDL-raising effects, suggesting additional pathways contribute to niacin's benefits [1] [6]. This spurred second-generation candidates (e.g., MK-1903) with optimized efficacy-flushing dissociation [4] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1